molecular formula C7H17Cl2FN2O B1484895 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride CAS No. 2098112-00-4

2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride

Cat. No.: B1484895
CAS No.: 2098112-00-4
M. Wt: 235.12 g/mol
InChI Key: YDBMSRPWYBBUET-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom, an oxolan ring, and a diamine group.

Properties

IUPAC Name

2-fluoro-2-(oxolan-3-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2O.2ClH/c8-7(4-9,5-10)6-1-2-11-3-6;;/h6H,1-5,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMSRPWYBBUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-2-(oxolan-3-yl)acetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with careful monitoring of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride can be used to study enzyme interactions and metabolic pathways. Its fluorine atom can be particularly useful in probing biological systems due to its ability to act as a tracer.

Medicine: In the medical field, this compound may have potential as a drug precursor or as a part of therapeutic agents. Its ability to interact with biological molecules can be harnessed to develop new treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-2-(oxolan-3-yl)acetic acid

  • 2-Fluoro-2-(oxolan-3-yl)ethanol

  • 2-Fluoro-2-(oxolan-3-yl)amine

Uniqueness: 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride is unique due to its combination of fluorine, oxolan ring, and diamine group. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 2
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride

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